

A Preclinical Head-to-Head: Camonsertib (RP-3500) vs. Other ATR Inhibitors

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Compound of Interest

Compound Name: *Camonsertib*

Cat. No.: *B10830843*

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A Comparative Guide for Researchers and Drug Development Professionals

The Ataxia telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA Damage Response (DDR), making it a prime target in oncology. Inhibition of ATR can lead to synthetic lethality in tumors with specific DDR deficiencies, such as ATM or BRCA1/2 mutations. **Camonsertib** (RP-3500) is a potent and selective oral ATR inhibitor that has shown promise in preclinical and clinical settings. This guide provides a comparative analysis of **camonsertib** against other clinical-stage ATR inhibitors—berzosertib (M6620), ceralasertib (AZD6738), and elimusertib (BAY 1895344)—based on available preclinical data.

Quantitative Comparison of ATR Inhibitors

The following tables summarize the in vitro potency and kinase selectivity of **camonsertib** in comparison to other ATR inhibitors. This data is crucial for understanding the therapeutic window and potential off-target effects.

Table 1: In Vitro Potency of ATR Inhibitors

Compound	Target	Biochemical IC50 (nM)	Cellular IC50 (nM)	Reference Cell Line(s)
Camonsertib (RP-3500)	ATR	1.0	0.33	LoVo
Berzosertib (M6620/VX-970)	ATR	<50	66	HT29
Ceralasertib (AZD6738)	ATR	7	44	LoVo
Elimusertib (BAY 1895344)	ATR	1.6	7	HT-29

IC50 values represent the concentration of the inhibitor required to reduce the activity of the target by 50%. Lower values indicate higher potency.

Table 2: Kinase Selectivity Profile

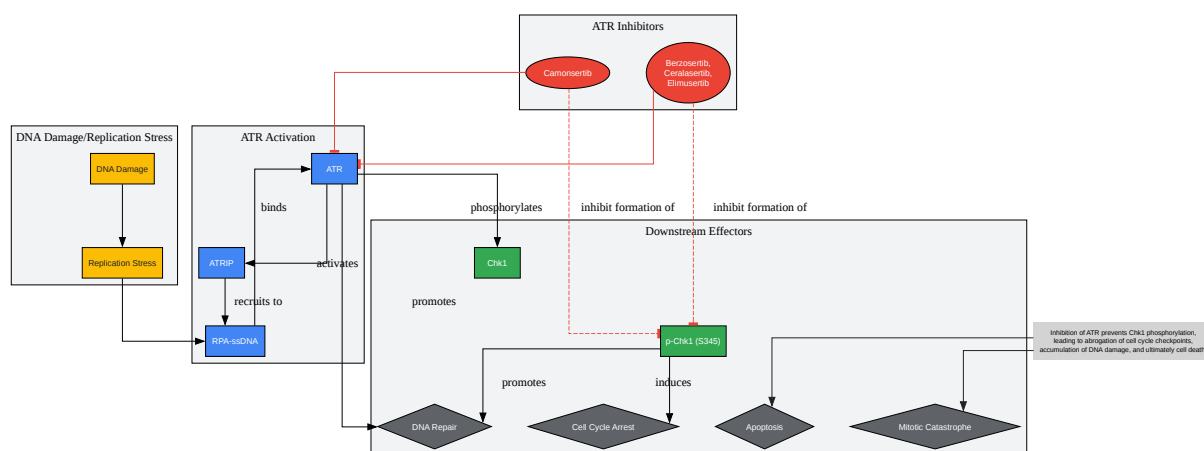
Compound	ATR IC50 (nM)	mTOR IC50 (nM)	Selectivity (mTOR/ATR)	Other Kinases (Selectivity Fold >)
Camonsertib (RP-3500)	1.0	120	120	>2,000x for ATM, DNA-PK, PI3K α
Berzosertib (M6620/VX-970)	<50	1,800	>36	>100x for ATM, DNA-PK
Ceralasertib (AZD6738)	7	>10,000	>1,428	>100x for ATM, DNA-PK, PI3K γ
Elimusertib (BAY 1895344)	1.6	>10,000	>6,250	Highly selective against a panel of 228 kinases

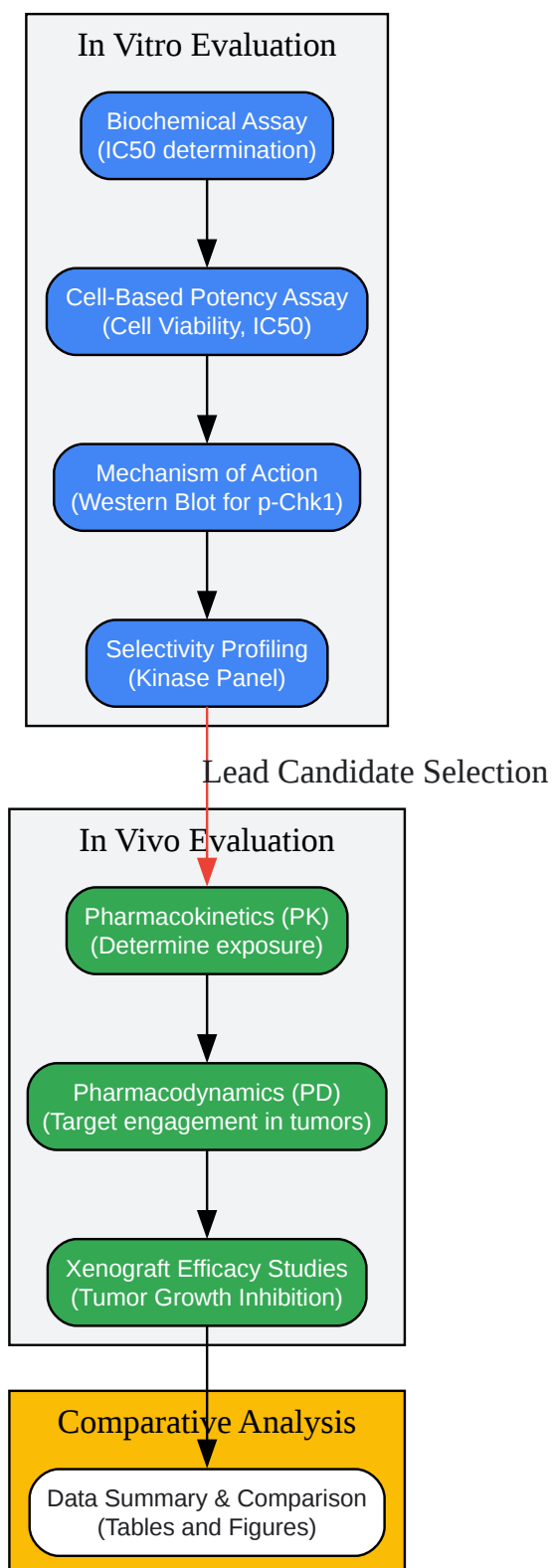
Selectivity is a critical parameter, as off-target inhibition, particularly of related PIKK family members like mTOR, can lead to unwanted toxicities.

Mechanism of Action and Cellular Effects

ATR inhibitors function by blocking the ATR-mediated phosphorylation of its downstream targets, most notably Chk1. This abrogates the S and G2/M cell cycle checkpoints, leading to premature mitotic entry with unrepaired DNA damage, a phenomenon known as mitotic catastrophe, and subsequent cell death.

ATR Signaling Pathway





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